molecular formula C7H3BrF3N3 B1381536 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 1782970-66-4

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No. B1381536
M. Wt: 266.02 g/mol
InChI Key: BXANBMLQWQHMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a chemical compound with the CAS Number: 1782970-66-4 . It has a molecular weight of 266.02 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrF3N3/c8-5-4(7(9,10)11)13-6-12-2-1-3-14(5)6/h1-3H . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine are not detailed in the available resources, imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a powder that is stored at room temperature . It has a molecular weight of 266.02 .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of these compounds, respectively, after 4 weeks of treatment .

Environmentally Friendly Annulation

  • Scientific Field: Organic Chemistry
  • Application Summary: An environmentally friendly and transition metal-free method for the annulation of α-bromocinnamaldehydes was established . This method can be used to obtain 3-formyl-imidazo[1,2-a]pyridines and pyrimidines .
  • Results or Outcomes: 3-Formyl-imidazo[1,2-a]pyridines and pyrimidines were obtained in moderate to excellent yields .

Research Use

  • Scientific Field: Research Chemistry
  • Application Summary: The specific compound “3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is available for research use . It could be used in various chemical reactions in research settings .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes would depend on the specific research context .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine are not detailed in the available resources, imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new drugs for infectious diseases.

properties

IUPAC Name

3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-4(7(9,10)11)13-6-12-2-1-3-14(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXANBMLQWQHMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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